molecular formula C30H34O4 B14511721 Bis(5-phenylpentyl) benzene-1,2-dicarboxylate CAS No. 63863-41-2

Bis(5-phenylpentyl) benzene-1,2-dicarboxylate

Cat. No.: B14511721
CAS No.: 63863-41-2
M. Wt: 458.6 g/mol
InChI Key: HBIGWBXJOYRCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(5-phenylpentyl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields It is an ester derivative of benzene-1,2-dicarboxylic acid, where the esterifying groups are 5-phenylpentyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-phenylpentyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 5-phenylpentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(5-phenylpentyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,2-dicarbinol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Bis(5-phenylpentyl) benzene-1,2-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of plasticizers, coatings, and other materials due to its flexibility and stability.

Mechanism of Action

The mechanism of action of Bis(5-phenylpentyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The phenyl groups may interact with aromatic receptors or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Diisodecyl phthalate: A commonly used plasticizer with similar ester groups but different alkyl chains.

    Dioctyl terephthalate: Another plasticizer with similar applications but different structural properties.

Uniqueness

Bis(5-phenylpentyl) benzene-1,2-dicarboxylate is unique due to its specific esterifying groups, which confer distinct physical and chemical properties. Its phenylpentyl chains provide enhanced flexibility and stability compared to other similar compounds, making it suitable for specialized applications in material science and industry.

Properties

CAS No.

63863-41-2

Molecular Formula

C30H34O4

Molecular Weight

458.6 g/mol

IUPAC Name

bis(5-phenylpentyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C30H34O4/c31-29(33-23-13-3-9-19-25-15-5-1-6-16-25)27-21-11-12-22-28(27)30(32)34-24-14-4-10-20-26-17-7-2-8-18-26/h1-2,5-8,11-12,15-18,21-22H,3-4,9-10,13-14,19-20,23-24H2

InChI Key

HBIGWBXJOYRCDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.